Cas no 133058-08-9 (2-methoxy-N-(2,4,6-trimethylphenyl)acetamide)

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide
-
- MDL: MFCD02924544
- Inchi: 1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14)
- InChI Key: XZMRSYKEMFCZKR-UHFFFAOYSA-N
- SMILES: C(NC1=C(C)C=C(C)C=C1C)(=O)COC
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9269155-0.1g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95.0% | 0.1g |
$124.0 | 2025-03-21 | |
Enamine | EN300-9269155-0.05g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95.0% | 0.05g |
$84.0 | 2025-03-21 | |
Enamine | EN300-9269155-0.5g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95.0% | 0.5g |
$331.0 | 2025-03-21 | |
1PlusChem | 1P028GOT-500mg |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95% | 500mg |
$471.00 | 2023-12-22 | |
Enamine | EN300-9269155-10g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95% | 10g |
$1900.0 | 2023-09-01 | |
Enamine | EN300-9269155-1g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95% | 1g |
$442.0 | 2023-09-01 | |
1PlusChem | 1P028GOT-2.5g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95% | 2.5g |
$1134.00 | 2023-12-22 | |
Enamine | EN300-9269155-5g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95% | 5g |
$1280.0 | 2023-09-01 | |
Enamine | EN300-9269155-0.25g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95.0% | 0.25g |
$178.0 | 2025-03-21 | |
Enamine | EN300-9269155-10.0g |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |
133058-08-9 | 95.0% | 10.0g |
$1900.0 | 2025-03-21 |
2-methoxy-N-(2,4,6-trimethylphenyl)acetamide Related Literature
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide
2-Methoxy-N-(2,4,6-Trimethylphenyl)Acetamide: A Comprehensive Overview
2-Methoxy-N-(2,4,6-trimethylphenyl)acetamide, identified by the CAS number 133058-08-9, is a versatile organic compound with significant applications in various fields. This compound is a derivative of acetamide, featuring a methoxy group and a trimethylphenyl substituent. Its unique structure endows it with distinctive chemical properties and functionalities that make it valuable in both academic research and industrial applications.
The molecular formula of 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide is C13H19NO3, with a molecular weight of 241.3 g/mol. The compound is characterized by its amide functional group (-CONH-) and the presence of electron-donating groups such as methoxy (-OCH3) and methyl (-CH3) substituents on the aromatic ring. These features influence its reactivity, solubility, and stability under different conditions.
Recent studies have highlighted the potential of 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide in the field of material science. Researchers have explored its role as a precursor in the synthesis of advanced materials, including polymers and hybrid organic-inorganic composites. The ability of this compound to undergo various chemical transformations makes it an attractive candidate for developing high-performance materials with tailored properties.
In the pharmaceutical industry, 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide has shown promise as an intermediate in drug synthesis. Its structure allows for the incorporation of bioactive moieties, potentially leading to novel therapeutic agents with enhanced efficacy and reduced side effects. Recent advancements in medicinal chemistry have demonstrated its utility in designing drugs targeting specific biological pathways.
The synthesis of CAS No. 133058-08-9 involves a multi-step process that typically begins with the preparation of the corresponding acid chloride or acid anhydride derivative. Subsequent nucleophilic acylation with an appropriate amine leads to the formation of the acetamide derivative. The reaction conditions are optimized to ensure high yields and purity of the final product.
The physical properties of 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide include a melting point of approximately 78°C and a boiling point around 150°C under standard pressure conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various chemical reactions and purification processes.
In terms of environmental impact, studies have shown that CAS No. 133058-08-9 exhibits moderate biodegradability under aerobic conditions. This makes it suitable for applications where environmental sustainability is a key consideration.
The demand for 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide has been growing due to its diverse applications across multiple industries. Its role as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals underscores its importance in modern chemistry.
In conclusion, CAS No. 133058-08-9, or 2-methoxy-N-(2,4,6-trimethylphenyl)acetamide, is a multifaceted compound with significant potential for innovation across various scientific domains. Continued research into its properties and applications will undoubtedly unlock new opportunities for its utilization in cutting-edge technologies.
133058-08-9 (2-methoxy-N-(2,4,6-trimethylphenyl)acetamide) Related Products
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)




